Cas no 1002073-01-9 (2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate)

2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate is a specialized organic compound featuring a unique molecular structure combining a cyanocyclopentyl group, an amide linkage, and a benzoate ester with a chlorobenzyl ether moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, where its functional groups may contribute to bioactivity or serve as an intermediate in synthesis. The presence of both polar (amide, ester) and hydrophobic (cyclopentyl, chlorophenyl) components enhances its versatility in formulation and reactivity. The compound’s well-defined stereochemistry and modular design allow for precise modifications, making it a valuable candidate for research in drug discovery or material science. Its stability under standard conditions further supports practical handling and storage.
2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate structure
1002073-01-9 structure
Product name:2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate
CAS No:1002073-01-9
MF:C22H21ClN2O4
MW:412.866144895554
CID:5450765
PubChem ID:7439552

2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate Chemical and Physical Properties

Names and Identifiers

    • 1002073-01-9
    • [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate
    • EN300-26686679
    • Z19098464
    • [(1-CYANOCYCLOPENTYL)CARBAMOYL]METHYL 2-[(4-CHLOROPHENYL)METHOXY]BENZOATE
    • AKOS007952404
    • 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate
    • Inchi: 1S/C22H21ClN2O4/c23-17-9-7-16(8-10-17)13-28-19-6-2-1-5-18(19)21(27)29-14-20(26)25-22(15-24)11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,25,26)
    • InChI Key: OFLUYPMRDWCGHV-UHFFFAOYSA-N
    • SMILES: C(OCC(NC1(C#N)CCCC1)=O)(=O)C1=CC=CC=C1OCC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 412.1189848g/mol
  • Monoisotopic Mass: 412.1189848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 88.4Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 673.2±55.0 °C(Predicted)
  • pka: 10.69±0.20(Predicted)

2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686679-0.05g
[(1-cyanocyclopentyl)carbamoyl]methyl 2-[(4-chlorophenyl)methoxy]benzoate
1002073-01-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate

Compound CAS No 1002073-01-9: 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate

The compound with CAS No 1002073-01-9, known as 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological properties, making it a subject of extensive research in recent years.

Structural Features

The molecule consists of two primary functional groups: the cyanocyclopentyl amino group and the methoxybenzoate group. The cyanocyclopentyl amino group introduces rigidity and potential for hydrogen bonding, while the methoxybenzoate group contributes to the molecule's hydrophobicity and aromaticity. This combination makes the compound versatile for various chemical reactions and biological interactions.

Physical and Chemical Properties

Recent studies have revealed that this compound exhibits excellent solubility in organic solvents such as dichloromethane and acetonitrile, which is advantageous for its use in chromatographic separations and synthesis reactions. Its stability under various pH conditions has also been explored, showing minimal degradation at neutral pH levels, which is critical for its application in biological systems.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, typically starting with the preparation of the cyanocyclopentyl amine intermediate. This intermediate is then subjected to nucleophilic substitution reactions to introduce the methoxybenzoate group. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and purity.

Biological Activity

Preliminary biological assays have demonstrated that this compound possesses potent inhibitory activity against several enzymes, including kinases and proteases. These findings suggest its potential as a lead compound in drug discovery programs targeting various diseases such as cancer and inflammatory disorders.

Applications in Pharmaceutical Research

The compound's ability to modulate enzyme activity makes it a valuable tool in drug design. Researchers are currently exploring its potential as a therapeutic agent for treating chronic diseases by targeting specific molecular pathways involved in disease progression.

Future Directions

Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce toxicity. Additionally, efforts are being made to explore its synergistic effects when combined with other therapeutic agents, which could lead to more effective treatment regimens.

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